cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains a cyclopropyl group, a benzyl group, a trifluoromethyl group, and an imidazole ring. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the trifluoromethyl group, and the coupling of these components with the cyclopropyl and benzyl groups. Trifluoromethyl-containing compounds can be synthesized using various methods, as described in the literature .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups can increase the stability and lipophilicity of a compound .Scientific Research Applications
Synthesis Methodologies
A significant aspect of the research on compounds similar to cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves innovative synthesis methodologies. For instance, studies have described facile and convenient synthesis approaches for related thieno[2,3-b]-thiophene derivatives, highlighting the importance of such compounds in organic and medicinal chemistry due to their potential biological activities (Mabkhot, et al., 2010). Another research avenue involves the synthesis of cycloheptatrienes and their functionalization, demonstrating the versatility of such structures in chemical synthesis (Cavazza, et al., 1979).
Chemical Properties and Reactivity
Explorations into the chemical properties and reactivity of compounds structurally related to cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are also prevalent. Investigations into the reactivity of thiophenes with N-heterocyclic carbene iridium complexes have been carried out to understand the coordination modes and reactivity patterns of such molecules, providing insights into their potential applications in catalysis and organic synthesis (Rubio-Pérez, et al., 2016).
Potential Pharmaceutical Relevance
While explicitly avoiding discussions on drug use and side effects, it's notable that compounds with similar structural features are studied for their potential pharmaceutical applications. For instance, research into benzophenone tagged thiazolidinone analogs for their xanthine oxidase inhibition and antioxidant activities showcases the therapeutic potential of these chemical structures in treating conditions related to oxidative stress and enzyme regulation (Ranganatha, et al., 2014).
Future Directions
The use of trifluoromethyl groups in organic synthesis is a topic of ongoing research, with potential applications in pharmaceuticals, agrochemicals, and other areas . The development of new methods for the synthesis of trifluoromethyl-containing compounds is a promising area for future exploration.
properties
IUPAC Name |
cyclopropyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c16-15(17,18)12-3-1-2-10(8-12)9-22-14-19-6-7-20(14)13(21)11-4-5-11/h1-3,8,11H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWNBDZHXZKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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